

# Application Notes and Protocols for PF-05085727 Administration in Rodents

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## Compound of Interest

Compound Name: PF-05085727

Cat. No.: B15574762

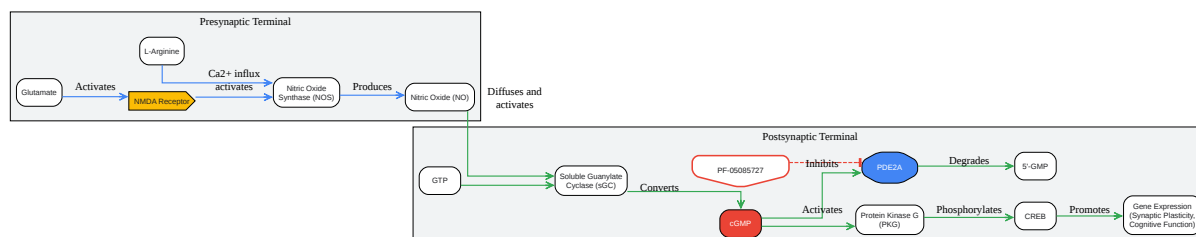
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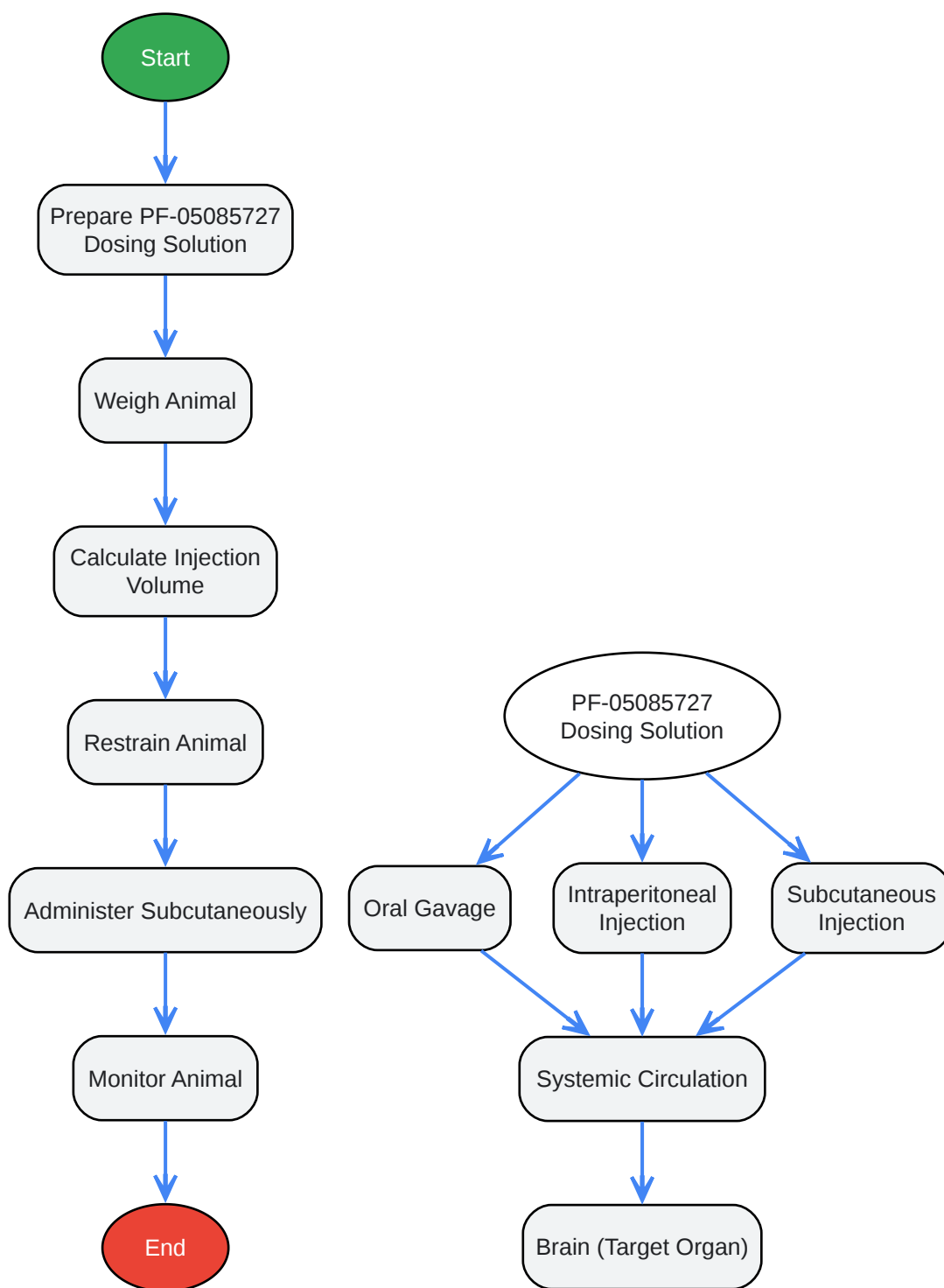
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data on the dosage and administration of **PF-05085727**, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, in mice and rats. Due to the limited publicly available data specifically for **PF-05085727**, this document also includes general protocols for common administration routes in rodents and comparative dosage information for other well-characterized PDE2A inhibitors to guide experimental design.

## Mechanism of Action

**PF-05085727** is a potent, selective, and brain-penetrant inhibitor of the cGMP-dependent phosphodiesterase 2A (PDE2A) with an IC<sub>50</sub> of 2 nM.<sup>[1][2]</sup> It exhibits over 4,000-fold selectivity for PDE2A over other phosphodiesterase families (PDE1 and PDE3-11).<sup>[1][2]</sup> By inhibiting PDE2A, **PF-05085727** prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to its accumulation in brain regions with high PDE2A expression.<sup>[2]</sup> This elevation of cGMP is believed to be the primary mechanism underlying the potential cognitive-enhancing effects of **PF-05085727**.<sup>[2]</sup>





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## References

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- 2. PF-05085727 | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
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